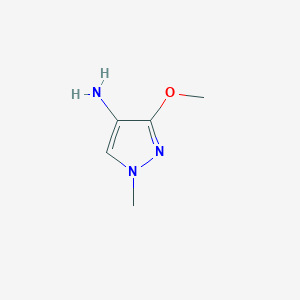

3-methoxy-1-methyl-1H-pyrazol-4-amine

Descripción general

Descripción

3-methoxy-1-methyl-1H-pyrazol-4-amine is a chemical compound with the molecular weight of 163.61 . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . Pyrazole-bearing compounds, including this one, are known for their diverse pharmacological effects .

Synthesis Analysis

The synthesis of pyrazole derivatives, including this compound, involves the use of hydrazine-coupled pyrazoles . The structures of these synthesized compounds are verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis

The InChI code for this compound is 1S/C5H9N3O.ClH/c1-8-3-4 (6)5 (7-8)9-2;/h3H,6H2,1-2H3;1H . The molecular structure of this compound can be analyzed using various techniques such as FTIR-ATR, 1D and 2D NMR experiments, and EIMS .Aplicaciones Científicas De Investigación

Organic Synthesis

“3-methoxy-1-methyl-1H-pyrazol-4-amine” is an important raw material and intermediate used in organic synthesis . It is often used in the preparation of other complex organic compounds.

Pharmaceuticals

This compound plays a significant role in the pharmaceutical industry . It is used as a building block in drug discovery and modern organic synthesis because they are key precursors in the preparation of active pharmaceutical ingredients .

Agrochemicals

In the agrochemical industry, “this compound” is used as an intermediate . It helps in the synthesis of various agrochemical products.

Dye Manufacturing

This compound is also used in the manufacturing of dyes . It contributes to the development of new colors and improves the quality of existing ones.

Antileishmanial Activity

Some hydrazine-coupled pyrazoles, which can be synthesized from “this compound”, have shown potent antileishmanial activities . For instance, compound 13 displayed superior antipromastigote activity .

Antimalarial Activity

The same hydrazine-coupled pyrazoles also exhibited antimalarial activities . Compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei .

Safety and Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding ingestion and inhalation, not getting it on skin or in eyes, and keeping containers tightly closed in a dry, cool, and well-ventilated place .

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with various enzymes and receptors, which could potentially be the case for this compound as well .

Mode of Action

It is likely that the compound interacts with its targets, leading to changes in their function. This interaction could involve binding to the active site of an enzyme or receptor, altering its conformation and thus its activity .

Biochemical Pathways

Based on the activities of similar compounds, it could be involved in various cellular processes, potentially influencing signal transduction, enzyme activity, or gene expression .

Result of Action

The effects would depend on the specific targets and pathways it influences, and could range from changes in cellular signaling to alterations in gene expression .

Action Environment

Environmental factors can greatly influence the action, efficacy, and stability of 3-methoxy-1-methyl-1H-pyrazol-4-amine . Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its ability to interact with its targets .

Propiedades

IUPAC Name |

3-methoxy-1-methylpyrazol-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c1-8-3-4(6)5(7-8)9-2/h3H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRXSXFLSHMQQJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

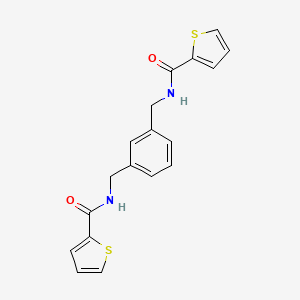

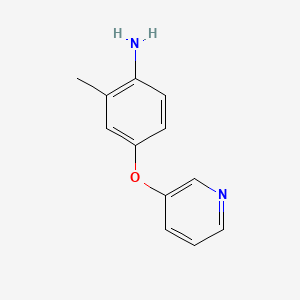

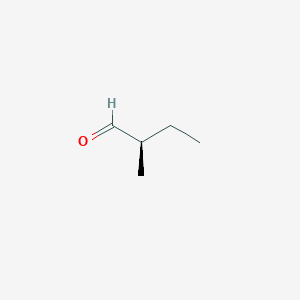

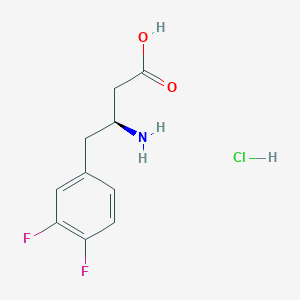

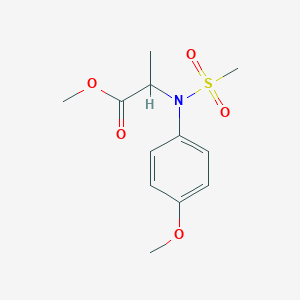

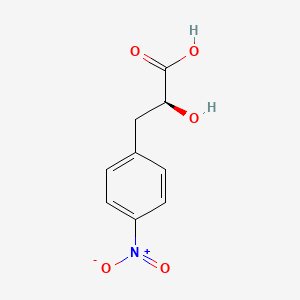

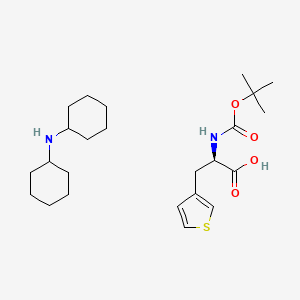

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Fluorobenzyl)oxy]benzyl 3-nitrobenzenecarboxylate](/img/structure/B3126164.png)

![N2-(2-Methylpropyl)-N1,N1-bis[2-[(2-methylpropyl)amino]ethyl]-1,2-ethanediamine](/img/structure/B3126171.png)

![Methyl 4-([phenyl(phenylsulfonyl)amino]methyl)benzoate](/img/structure/B3126188.png)

![1-[2-(4-Methylphenoxy)ethyl]-2-(2-phenoxyethylsulfanyl)benzimidazole](/img/structure/B3126215.png)